1-[(2,4-difluorophenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-[(2,4-Difluorophenoxy)methyl]-N~3~-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound characterized by the presence of difluorophenyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-difluorophenoxy)methyl]-N~3~-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of Difluorophenyl Groups: The difluorophenyl groups are introduced via nucleophilic aromatic substitution reactions. This involves the reaction of a difluorobenzene derivative with a suitable nucleophile, such as an alkoxide or amine.
Coupling Reactions: The final step involves coupling the difluorophenyl-substituted pyrazole with a carboxamide group. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-Difluorophenoxy)methyl]-N~3~-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl groups, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2,4-Difluorophenoxy)methyl]-N~3~-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-[(2,4-difluorophenoxy)methyl]-N~3~-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The difluorophenyl groups can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
1-[(2,4-Difluorophenoxy)methyl]-N~3~-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide: can be compared with other pyrazole derivatives such as:
Uniqueness
The presence of difluorophenyl groups in 1-[(2,4-difluorophenoxy)methyl]-N~3~-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide imparts unique electronic properties, making it particularly useful in applications requiring high binding affinity and specificity. Its structural features also allow for versatile chemical modifications, enabling the development of a wide range of derivatives with tailored properties.
This detailed overview provides a comprehensive understanding of 1-[(2,4-difluorophenoxy)methyl]-N~3~-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C17H11F4N3O2 |
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Molecular Weight |
365.28 g/mol |
IUPAC Name |
1-[(2,4-difluorophenoxy)methyl]-N-(2,4-difluorophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H11F4N3O2/c18-10-1-3-14(12(20)7-10)22-17(25)15-5-6-24(23-15)9-26-16-4-2-11(19)8-13(16)21/h1-8H,9H2,(H,22,25) |
InChI Key |
BLTHBKACKHNRIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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